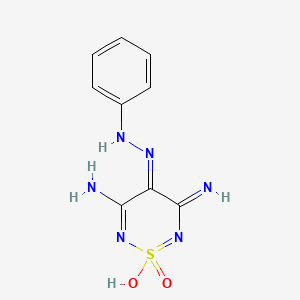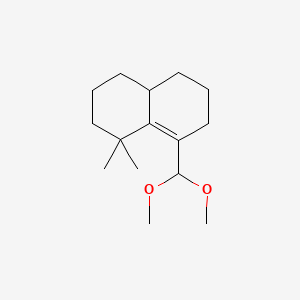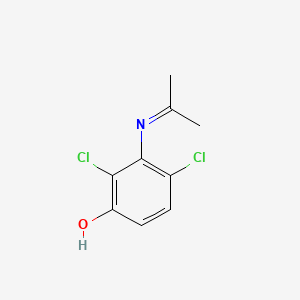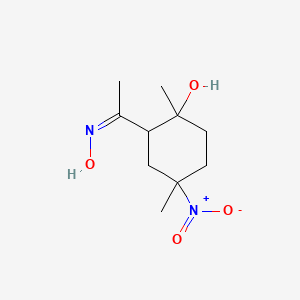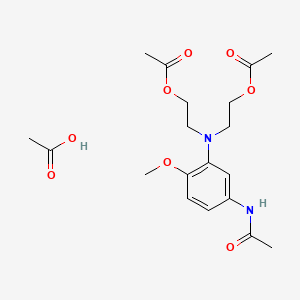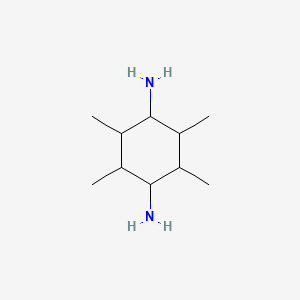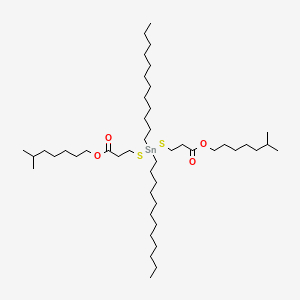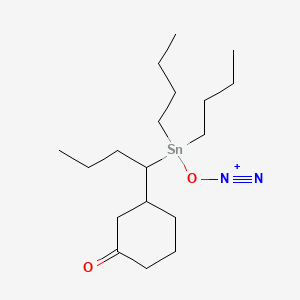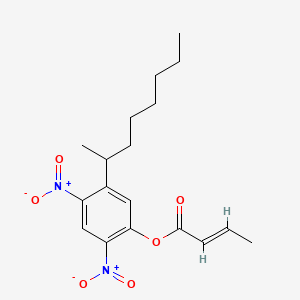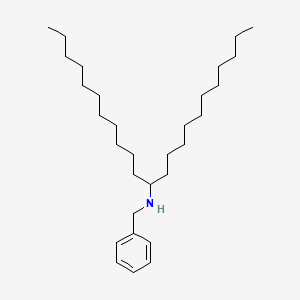
Benzenemethanamine, N-(1-undecyldodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-(1-undecyldodecyl)- is a chemical compound with the molecular formula C30H55N. It is characterized by a long alkyl chain attached to a benzenemethanamine core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1-undecyldodecyl)- typically involves the reaction of benzenemethanamine with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-(1-undecyldodecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-(1-undecyldodecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amine
Substitution: Nitrobenzenemethanamine or sulfonated benzenemethanamine derivatives
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-(1-undecyldodecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-(1-undecyldodecyl)- involves its interaction with molecular targets through its long alkyl chain and aromatic amine group. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-methyl-: A simpler analog with a shorter alkyl chain.
Benzenemethanamine, N-ethyl-: Another analog with a slightly longer alkyl chain than N-methyl-.
Uniqueness
Benzenemethanamine, N-(1-undecyldodecyl)- is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it more effective in applications requiring amphiphilic molecules, such as surfactants and antimicrobial agents .
Propiedades
Número CAS |
71550-31-7 |
|---|---|
Fórmula molecular |
C30H55N |
Peso molecular |
429.8 g/mol |
Nombre IUPAC |
N-benzyltricosan-12-amine |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-22-26-30(31-28-29-24-20-19-21-25-29)27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30-31H,3-18,22-23,26-28H2,1-2H3 |
Clave InChI |
SDIVGRTZBGCYQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCCCCC)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


